Product packaging for Triazolomethylindole-3-acetic Acid(Cat. No.:CAS No. 177270-91-6)

Triazolomethylindole-3-acetic Acid

Cat. No.: B023232
CAS No.: 177270-91-6
M. Wt: 256.26 g/mol
InChI Key: KACIHDPNKNLLMA-UHFFFAOYSA-N
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Description

Triazolomethylindole-3-acetic Acid (CAS Number: 177270-91-6) is a synthetic small molecule with the molecular formula C13H12N4O2 and an average molecular weight of 256.27 g/mol. This chemical features an indole acetic acid core structure substituted with a 1,2,4-triazole methyl group, making it a compound of significant interest in medicinal and agricultural chemistry research. Research Context and Potential Applications: While direct studies on this specific metabolite are limited, its structure provides strong clues to its research value. The compound is a hybrid molecule combining an indole-3-acetic acid (IAA) moiety—a fundamental plant auxin hormone regulating cell elongation, division, and developmental processes —with a 1,2,4-triazole ring, a heterocycle known for its diverse pharmacological and agrochemical properties . This combination suggests potential as a novel agent in several research domains: Agrochemical Research: As a modified auxin, it may be investigated for its effects on plant growth, root initiation, and stress tolerance, similar to other IAA derivatives used in agriculture . The triazole moiety could contribute to fungicidal or growth-regulating activity. Pharmaceutical Discovery: Schiff base triazoles derived from indole acetic acid have demonstrated promising antibacterial, antioxidant, and cytotoxic activities in preliminary biological screenings . This makes this compound a valuable intermediate or lead compound for developing new therapeutic agents. Biochemical Tool: Researchers can utilize this compound to study the structure-activity relationships of auxin-like molecules and their mechanisms of action in both plant and microbial systems . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O2 B023232 Triazolomethylindole-3-acetic Acid CAS No. 177270-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIHDPNKNLLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437270
Record name {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177270-91-6
Record name 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Triazolomethylindole-3-acetic Acid

The synthesis of the core structure of this compound, chemically known as 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid, is a multi-step process that builds upon established principles of heterocyclic chemistry. ncats.io

Chemical Synthesis Approaches

While a detailed, step-by-step synthesis for this compound is not extensively documented in publicly available literature, its structure suggests a logical synthetic route. The formation likely begins with a pre-functionalized indole (B1671886) core. A key intermediate, 2-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]ethanol, indicates a plausible pathway. sigmaaldrich.com This intermediate would likely undergo oxidation of the ethanol (B145695) side chain at the C-3 position to yield the final carboxylic acid.

The introduction of the triazolomethyl group at the C-5 position of the indole ring is a critical step. This is typically achieved by reacting a suitable indole precursor, such as 5-(halomethyl)-1H-indole-3-acetic acid ester or a related derivative, with 1,2,4-triazole (B32235) in the presence of a base. Subsequent hydrolysis of the ester group would then yield the target acid. This general strategy of nucleophilic substitution is a common method for linking heterocyclic moieties.

Relationship to Indole-3-acetic Acid Synthesis Methodologies

The synthesis of this compound is conceptually related to the well-established methods for preparing the parent compound, Indole-3-acetic acid (IAA). wikipedia.org Numerous routes to IAA have been developed over the past century. orgsyn.org

One of the most classic methods is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For IAA, this would involve reacting phenylhydrazine with a suitable four-carbon keto-acid or its equivalent. wikipedia.org This method is highly versatile for producing a wide array of substituted indoles. thermofisher.comorganic-chemistry.org A general method for synthesizing halogen-substituted indole-3-acetic acids utilizes the Fischer synthesis by reacting halogen-substituted phenylhydrazines with 2-oxoglutarate. umn.edu

Other significant IAA synthesis methods include:

The reaction of indole with glycolic acid in the presence of a base at high temperatures (250 °C). wikipedia.orgorgsyn.org

Hydrolysis of indole-3-acetonitrile, which can be prepared from indole. wikipedia.orgorgsyn.org

The Reissert synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. pharmaguideline.com

A method starting from substituted indoles involves Friedel-Crafts acylation to produce a 1,3-diacetyl intermediate, followed by a Willgerodt-Kindler rearrangement and hydrolysis to give the substituted indole-3-acetic acid. google.com

The synthesis of this compound diverges from these fundamental indole-forming reactions. It typically starts with an already-formed indole ring system and focuses on the subsequent functionalization at the C-3 and C-5 positions, whereas the classical IAA syntheses often construct the indole ring itself as a key step.

Design and Synthesis of this compound Derivatives

The modification of the this compound scaffold has led to the development of numerous derivatives. These synthetic efforts typically focus on altering the triazole ring, the indole core, or by creating larger hybrid systems.

Triazole-Containing Analogs

The synthesis of analogs often involves creating different linkages or substitution patterns on the triazole and indole rings. A common strategy is the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, to form 1,2,3-triazole rings linked to an indole scaffold. nih.govresearchgate.net This allows for the efficient connection of diverse molecular fragments.

Another approach involves the reaction of indole-3-carbonitriles with various acid hydrazides, which cyclize to form 5-(indolyl)-1,2,4-triazole derivatives. nih.gov This method allows for the introduction of a wide range of substituents onto the triazole ring. For instance, a series of indole-based 1,2,4-triazole derivatives were synthesized by first converting indole-3-acetic acid into 2-(1H-indol-3-yl)acetohydrazide, which was then used to construct the triazole ring. nih.gov Furthermore, novel processes for the synthesis of compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid have been developed, highlighting the ongoing interest in substituted triazole acetic acids. rsc.org

Indole Moiety Modifications

Modifying the indole ring is a key strategy for creating diversity in this class of compounds. This can involve introducing various substituents onto the benzene (B151609) portion of the indole or at the N-1 position.

Synthetic routes to substituted indole-3-acetic acids often start with a protected indole-3-acetic acid ester. nih.gov The indole nitrogen can be protected, for instance, with a methyl chloroformate group. Then, the carbon atom between the indole ring and the carboxylic acid group (the α-carbon) can be alkylated using a strong base like lithium diisopropylamide (LDA) and an alkyl halide. nih.gov Finally, deprotection and hydrolysis yield the α-substituted indole-3-acetic acid derivative. nih.govresearchgate.net

Other modifications include the synthesis of indole derivatives with different functional groups attached to the indole nucleus, which can then be used to build more complex molecules. openmedicinalchemistryjournal.comdergipark.org.trorganic-chemistry.org For example, a metal-free, two-step method has been developed to obtain indole derivatives from compounds containing an aryl triazole fragment, which involves a ring-opening and subsequent cyclization process. mdpi.com

Hybrid Conjugate Systems

Hybrid molecules that conjugate the indole-triazole structure with other chemical scaffolds are an active area of research. These systems aim to combine the properties of different molecular entities to create novel compounds.

One strategy involves linking two indole rings through a triazole system. For example, 1,2,4-triazolo-linked bis-indolyl conjugates have been synthesized. This multi-step process can start with ethyl 1H-indole-3-carboxylate, which is converted to a carbohydrazide. This is then reacted with an isothiocyanate and cyclized to form a mercapto-triazole, which is finally linked to a second indole moiety, such as 3-(2-bromoethyl)-1H-indole.

Another approach is to create hybrids with other heterocyclic systems. Indole-3-acetic acid has been used as a starting material to synthesize sulfonate derivatives by first coupling it with 2-aminophenol (B121084) and then reacting the resulting intermediate with various sulfonyl chlorides. rsc.org Similarly, hybrid compounds containing both indole and hydantoin (B18101) moieties have been synthesized through one-pot amidoalkylation reactions. nih.gov The synthesis of complex heterocycles containing both triazole and thiazole (B1198619) rings has also been reported, demonstrating the modularity of these synthetic approaches. nih.gov

Compound Names

Spectroscopic and Analytical Characterization Methodologies

The confirmation of the structure of synthesized this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity. The primary techniques employed are Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). frontiersin.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the presence of key functional groups in the molecule. For a triazole derivative of IAA, the spectrum would be expected to show characteristic absorption bands. For the parent IAA, a broad band for the carboxylic acid O-H stretch is observed (typically 2500-3300 cm⁻¹), a sharp peak for the indole N-H stretch appears around 3400 cm⁻¹, and a strong C=O stretch for the carboxylic acid is seen around 1700 cm⁻¹. researchgate.netopticsjournal.net Upon formation of the triazole ring, new characteristic peaks would appear. For instance, C=N stretching vibrations within the triazole ring are often observed in the 1630-1550 cm⁻¹ region. frontiersin.orgnih.gov In one synthesis of a related 1,2,4-triazole thione, a C=S peak at 1277 cm⁻¹ and a C=N peak at 1629 cm⁻¹ were key identifiers of the intermediate. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR: For a compound like 2-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid, the ¹H NMR spectrum would show distinct signals. The protons of the triazole ring would appear as singlets in the aromatic region (typically δ 8.0-9.0 ppm). The methylene (B1212753) bridge protons (-CH2-) linking the indole and triazole rings would also produce a characteristic singlet, likely around δ 5.0-6.0 ppm. The protons on the indole ring would appear in the aromatic region (δ 7.0-8.0 ppm), and the methylene protons of the acetic acid group would be a singlet around δ 3.6-4.0 ppm. nih.gov The N-H proton of the indole ring often appears as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The ¹³C NMR spectrum complements the proton data. It would show distinct signals for the carboxylic acid carbonyl carbon (δ > 170 ppm), the various carbons of the indole and triazole rings in the aromatic region (δ 110-160 ppm), and the aliphatic methylene carbons.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (C₁₃H₁₂N₄O₂), the expected exact mass is approximately 256.26 g/mol . Electrospray ionization (ESI) is a common technique used for such molecules. nih.govjabonline.in High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov The fragmentation pattern of the parent ion (M+H)⁺ can help to confirm the connectivity of the indole, methylene, triazole, and acetic acid components. For instance, a common fragmentation in IAA itself is the loss of the carboxyl group, leading to a major fragment ion at m/z 130. nist.govresearchgate.net

The following tables summarize typical spectroscopic data for the core structures involved.

Table 1: Representative ¹H NMR Data

Functional GroupTypical Chemical Shift (δ, ppm)Source Reference
Indole N-H> 10.0 (broad singlet) nih.gov
Triazole C-H8.0 - 9.9 (singlet) nih.govnih.gov
Indole Aromatic C-H6.9 - 7.9 (multiplets) nih.gov
Indole-CH2-Triazole~5.6 (singlet)N/A (Hypothetical)
Indole-CH2-COOH~3.6 (singlet) nih.govhmdb.ca

Table 2: Representative IR Absorption Data

Functional GroupTypical Wavenumber (cm⁻¹)Source Reference
Indole N-H Stretch~3400 researchgate.net
Carboxylic Acid O-H Stretch2500 - 3300 (broad) researchgate.net
Carboxylic Acid C=O Stretch~1700 researchgate.net
Aromatic C=C Stretch1450 - 1600 researchgate.net
Triazole C=N Stretch1550 - 1630 frontiersin.orgnih.gov

Biological Activities and Mechanistic Studies Non Human & in Vitro Focus

Role as a Plant Growth Regulator

The chemical compound 1-(1,2,4-triazol-1-ylmethyl)indole-3-acetic acid belongs to a class of synthetic auxins that incorporate a triazole moiety. Triazole compounds are recognized for their significant impact on plant physiology, primarily acting as plant growth regulators. isa-arbor.comresearchgate.net Their mechanisms often involve altering the balance of crucial plant hormones, thereby influencing various aspects of plant growth and development. researchgate.net

Triazolomethylindole-3-acetic acid, as a synthetic auxin, is designed to mimic the effects of the natural plant hormone Indole-3-acetic acid (IAA). wikipedia.org Synthetic auxins exploit the plant's natural auxin-signaling pathway to elicit physiological responses. nih.gov The core activity of auxins involves inducing cell elongation and division, which are fundamental processes for plant growth. wikipedia.org

Triazole-based compounds, more broadly, regulate plant growth by modifying the endogenous levels of key phytohormones such as gibberellins, cytokinins, and abscisic acid. researchgate.net A primary mode of action for many triazoles is the inhibition of gibberellin biosynthesis. isa-arbor.comisa-arbor.com This inhibition leads to a range of physiological changes, including reduced shoot elongation. researchgate.netisa-arbor.com While inhibiting gibberellins, triazoles can concurrently lead to increased levels of cytokinins and a temporary rise in abscisic acid, contributing to their diverse effects on plant physiology. researchgate.net

Research into auxin analogues has shown that modifications to the classic IAA structure can still confer auxin activity. For instance, the bio-isosteric replacement of the carboxylic acid group with a tetrazole ring in indole-3-tetrazole resulted in a compound that could initiate the assembly of the TIR1 auxin coreceptor complex, confirming its auxin activity. nih.gov This demonstrates that the fundamental indole (B1671886) structure can be chemically modified, as with the addition of a triazolomethyl group, to create functional synthetic auxins. These synthetic molecules can then be used to modulate plant growth in specific ways.

The application of triazole compounds exerts a significant influence on plant morphology and resilience. One of the most documented effects is the potent inhibition of shoot growth across a wide array of plant species. isa-arbor.com This reduction in vegetative growth is often accompanied by other developmental changes. For example, triazoles can promote flowering in various woody species and ornamental plants. isa-arbor.comisa-arbor.com Morphologically, plants treated with triazoles often exhibit stimulated root growth and a higher root-to-shoot ratio, which can be advantageous in certain environmental conditions. researchgate.netindexcopernicus.com

Beyond their role in regulating development, triazoles are highly effective in protecting plants against a variety of environmental stresses. indexcopernicus.comcabidigitallibrary.org This multi-protectant capability is a key feature of their biological activity. Studies have demonstrated that triazole application can enhance plant tolerance to abiotic stresses, including:

Drought researchgate.net

Salinity researchgate.netindexcopernicus.com

High and low temperatures researchgate.net

This stress-protective mechanism is linked to their hormonal effects; by inhibiting gibberellin synthesis and increasing abscisic acid (a key stress hormone) and cytokinin levels, triazoles help the plant mount a more robust defense against adverse environmental conditions. researchgate.net Similarly, the natural auxin IAA has been shown to play a role in stress tolerance, with evidence suggesting its involvement in mitigating photorespiratory-dependent cell death. wikipedia.org

Table 1: General Effects of Triazole Compounds on Plant Physiology and Development

Physiological EffectDescription of ActivityAffected Plant Types (Examples)
Shoot Growth InhibitionPotent and persistent reduction in shoot elongation due to inhibition of gibberellin biosynthesis. isa-arbor.comisa-arbor.comFruit trees (Apple, Peach), Shade trees, Ornamentals isa-arbor.comisa-arbor.com
Root Growth StimulationLeads to a higher root-to-shoot ratio, enhancing water and nutrient uptake. researchgate.netindexcopernicus.comVarious crops researchgate.net
Flowering PromotionCan increase the number of flowers and, in some cases, advance the flowering time. isa-arbor.comisa-arbor.comFruit crops, Woody ornamentals isa-arbor.com
Stress Tolerance EnhancementIncreases plant resistance to abiotic stresses like drought, salinity, and extreme temperatures. researchgate.netindexcopernicus.comWheat, Grapevine, Tomato, various horticultural crops researchgate.netresearchgate.net
Increased Chlorophyll (B73375)Leaves on treated plants are often darker green than controls, indicating higher chlorophyll content. isa-arbor.comShade trees, Fruit trees isa-arbor.com

The exogenous application of auxin-like compounds, including triazoles and IAA itself, has significant potential in agricultural and horticultural settings to enhance crop performance. indexcopernicus.commdpi.com These compounds can be applied to promote growth, improve resistance to environmental stressors, and increase the quality of agricultural products. mdpi.com

Studies on various crops have demonstrated the benefits of applying IAA and related compounds:

Onion (Allium cepa): Exogenous IAA application has been shown to significantly increase fresh bulb weight and elevate the concentration of beneficial phenolic compounds. mdpi.compreprints.org

Tomato (Lycopersicon esculentum): The application of IAA can rescue plant growth and yield in tomato plants subjected to salinity stress. researchgate.net

Spinach (Spinacia oleracea): Foliar spraying with IAA was found to alleviate copper toxicity by reducing oxidative stress and enhancing the plant's antioxidant enzyme systems. nih.gov

Grapevine (Vitis vinifera): Exogenous IAA can promote plant growth and the accumulation of selenium in grapevines under selenium stress. researchgate.net

Triazole compounds, such as paclobutrazol (B33190) and uniconazole, are widely used in commercial agriculture. indexcopernicus.com Paclobutrazol has proven particularly effective in fruit trees for retarding excessive vegetative growth, which can lead to enhanced yields and more regular cropping, especially in alternate-bearing cultivars. indexcopernicus.com The ability of these compounds to control growth for extended periods with small application amounts makes them valuable tools in crop management. isa-arbor.com

Interactions with Microbial Systems

While primarily studied for their effects on plants, indole-based compounds like IAA are also synthesized and metabolized by a vast array of microorganisms, playing roles in plant-microbe interactions and as signaling molecules within microbial communities. nih.govnih.govnih.gov

The ability to synthesize the auxin IAA is widespread among bacteria, particularly those associated with the plant rhizosphere; it is estimated that over 80% of bacteria isolated from this zone can produce IAA. nih.gov Fungi are also capable of IAA production. nih.gov The primary precursor for the majority of these biosynthetic pathways is the amino acid L-tryptophan. nih.govnih.gov Microbial IAA synthesis can be classified into tryptophan-dependent and tryptophan-independent pathways. nih.govnih.gov

The main tryptophan-dependent pathways identified in microorganisms include:

Indole-3-Pyruvic Acid (IPyA) Pathway: This is the most common pathway found in bacteria. researchgate.net It involves the transamination of tryptophan to IPyA, followed by decarboxylation to indole-3-acetaldehyde (IAAld), which is then oxidized to IAA. researchgate.net

Indole-3-Acetamide (IAM) Pathway: This two-step pathway involves the conversion of tryptophan to IAM by a tryptophan monooxygenase, followed by the hydrolysis of IAM to IAA by an IAM hydrolase. nih.govresearchgate.net It is found in both phytopathogenic and symbiotic bacteria. nih.gov

Tryptamine (TAM) Pathway: In this pathway, tryptophan is first decarboxylated to form tryptamine, which is then converted to IAAld and subsequently to IAA. researchgate.net

Indole-3-Acetonitrile (IAN) Pathway: This pathway involves the conversion of tryptophan to IAN, which is then converted to IAA by a nitrilase. researchgate.netredalyc.org

The existence of multiple pathways within a single bacterial strain is also common, suggesting a redundancy in this important metabolic function. nih.gov

Table 2: Major Indole-3-Acetic Acid (IAA) Biosynthesis Pathways in Microorganisms

Pathway NameKey Intermediate(s)Key Enzyme(s)Microorganism Examples
Indole-3-Pyruvic Acid (IPyA)Indole-3-pyruvic acid, Indole-3-acetaldehydeAminotransferase, Indole-3-pyruvate decarboxylase (IPDC)Azospirillum, Enterobacter, Pseudomonas researchgate.netresearchgate.net
Indole-3-Acetamide (IAM)Indole-3-acetamideTryptophan-2-monooxygenase (iaaM), IAM hydrolase (iaaH)Agrobacterium tumefaciens, Pseudomonas savastanoi, Bradyrhizobium nih.govresearchgate.net
Tryptamine (TAM)Tryptamine, Indole-3-acetaldehydeTryptophan decarboxylase, Amine oxidaseAzospirillum, Rhizobium researchgate.netredalyc.org
Indole-3-Acetonitrile (IAN)Indole-3-acetonitrile, Indole-3-acetaldoximeNitrilase, Nitrile hydrataseAlcaligenes, Rhizobium, Bradyrhizobium researchgate.netredalyc.org

In addition to synthesis, a substantial diversity of microorganisms possesses the ability to degrade IAA, often utilizing it as a sole source of carbon, nitrogen, and energy. nih.govnih.gov This catabolic capability plays a crucial role in regulating auxin levels in the environment and in microbial ecology. nih.gov Two primary gene clusters have been identified that encode the pathways for bacterial IAA degradation. nih.gov

Aerobic Degradation (iac pathway): The most well-characterized pathway for aerobic IAA degradation is encoded by the iac gene cluster. This pathway channels IAA to the central metabolite catechol. nih.govnih.gov The iac cluster was first described in Pseudomonas putida 1290 and has since been found in other species like Paraburkholderia phytofirmans PsJN and Enterobacter soli LF7. asm.orgbiorxiv.orgasm.org The expression of the iac genes is typically inducible by the presence of IAA. asm.org

Anaerobic Degradation (iaa pathway): An alternative pathway for the anaerobic conversion of IAA to 2-aminobenzoyl-CoA is encoded by the iaa gene cluster, which has been characterized in organisms like Aromatoleum aromaticum. nih.gov

The aerobic iac pathway involves a series of enzymatic steps to break down the indole ring. The functions of several genes within this cluster have been identified through genetic and biochemical studies.

Table 3: Key Genes in the Aerobic Degradation (iac) Pathway of Indole-3-Acetic Acid

GenePutative Function / Encoded EnzymeRole in Pathway
iacAIndole-3-acetic acid monooxygenaseCatalyzes the initial oxidation of IAA to 2-hydroxy-IAA. asm.org
iacB2-hydroxy-IAA hydroxylaseFurther hydroxylation of the intermediate. asm.org
iacC2,3-dihydroxy-IAA dioxygenaseInvolved in the cleavage of the indole ring. asm.org
iacDAldehyde dehydrogenaseFurther metabolism of the ring-fission product. asm.org
iacEIndole-2,3-dione monooxygenaseAlternative initial oxidation step in some bacteria. nih.gov
iacRTranscriptional regulator (e.g., MarR-type)Regulates the expression of the iac gene cluster in response to IAA. biorxiv.orgasm.org

Role in Plant-Microbe Communication

Current scientific literature does not provide specific details on the role of this compound or its closely related triazole-indole derivatives as signaling molecules in plant-microbe communication. Research in this domain has predominantly focused on the parent molecule, Indole-3-acetic acid (IAA), which is a well-established phytohormone that mediates diverse interactions between plants and microorganisms. However, specific studies detailing how the addition of a triazole moiety to the IAA structure alters this signaling function are not available.

Impact on Microbial Physiology and Metabolism

The impact of this compound derivatives on microbial physiology has been studied primarily in the context of their antimicrobial, and therefore terminal, effects on the microbes. While the parent compound, Indole-3-acetic acid, is known to act as a signaling molecule that can directly affect bacterial physiology and gene expression researchgate.net, research has not yet elucidated a similar signaling role for its triazole derivatives. The existing body of research focuses on the inhibitory and cidal activities of these compounds rather than their potential to act as modulators of microbial metabolic or communication pathways.

Pharmacological Activities (In Vitro and Pre-clinical)

Derivatives of Indole-3-acetic acid containing a 1,2,4-triazole (B32235) ring have demonstrated a range of pharmacological activities in preclinical in vitro studies, particularly as antimicrobial and antineoplastic agents. These compounds are typically synthesized by converting Indole-3-acetic acid into an acid hydrazide, which is then used to form the 1,2,4-triazole heterocycle. nih.govmdpi.com This molecular hybridization strategy aims to combine the biological properties of both the indole nucleus and the triazole ring to create novel therapeutic candidates. mdpi.comfrontiersin.org

Antimicrobial Properties

The conjugation of a 1,2,4-triazole ring to an indole-3-acetic acid backbone has yielded compounds with significant antibacterial and antifungal efficacy. The broad-spectrum activity of these derivatives makes them a subject of interest in the development of new antimicrobial agents to combat drug resistance. nih.govresearchgate.net

In vitro studies have confirmed that indole-triazole derivatives possess potent antibacterial properties against a variety of bacterial strains, including multidrug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A study involving a series of Schiff base triazoles derived from Indole-3-acetic acid found that specific derivatives showed noteworthy activity. nih.govfrontiersin.org For instance, compound 5e (a derivative with a 4-chlorophenyl group) demonstrated a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against Pseudomonas aeruginosa, an efficacy comparable to the standard antibiotic Ciprofloxacin. frontiersin.org Another derivative, 5f (with a 4-hydroxyphenyl group), was equally effective against Klebsiella pneumoniae with the same MIC value of 3.12 µg/mL. nih.govfrontiersin.org

Further research on other indole-triazole derivatives confirmed their potential. One compound, designated 3d , exhibited excellent activity against MRSA, proving more effective than the reference drug Ciprofloxacin in that specific study. nih.govresearchgate.net The presence of specific substituents, such as a m-chlorophenyl group, was also found to contribute to strong antibacterial activity. nih.gov

Table 1: Antibacterial Efficacy (MIC in µg/mL) of Selected Indole-Triazole Derivatives

Compound/Drug P. aeruginosa K. pneumoniae MRSA E. coli
Derivative 5e 3.12 frontiersin.org - 12.5 frontiersin.org 25.0 frontiersin.org
Derivative 5f - 3.12 frontiersin.org - -
Derivative 3d - - < 6.25 nih.gov -
Ciprofloxacin 3.12 frontiersin.org - 6.25 nih.gov > 0.09 nih.gov

| Ampicillin | - | - | 12.5 nih.gov | - |

The same classes of indole-triazole compounds have been evaluated for their effectiveness against fungal pathogens. The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal drugs, and its inclusion in indole derivatives has yielded promising results. mdpi.comnih.gov

In one study, a series of new indole-triazole conjugates were tested against various Candida species. mdpi.com Compound 6f , which features a 3,4-dichlorobenzyl moiety, was identified as the most potent agent against Candida albicans, with a remarkable MIC value of 2 µg/mL. mdpi.com Many other derivatives in this series displayed potent activity against Candida tropicalis, also with MIC values as low as 2 µg/mL. mdpi.com Another study highlighted that an indole-triazole derivative, 3d , holds significant promise as a lead compound for antifungal applications, particularly against the often-resistant Candida krusei. nih.govresearchgate.net In the screening of Schiff base derivatives, compound 5e was the only one to show inhibitory activity, with a zone of inhibition greater than 6 mm against a tested fungal strain. nih.gov

Table 2: Antifungal Efficacy (MIC in µg/mL) of Selected Indole-Triazole Derivatives

Compound/Drug Candida albicans Candida krusei Candida tropicalis
Derivative 6f 2 mdpi.com - -
Other 6a-g Derivatives 250 mdpi.com - 2 mdpi.com
Derivative 3d 12.5 researchgate.net 6.25 researchgate.net -

| Fluconazole (Reference) | 250 mdpi.com | > 50 researchgate.net | - |

Antineoplastic Activities (In Vitro Cell Line Studies)

The cytotoxic potential of indole-3-acetic acid derivatives, including triazole conjugates, has been explored as a potential avenue for cancer therapy. frontiersin.org The general principle involves the oxidative activation of these compounds into toxic species that can induce cell death. researchgate.net Research suggests that Indole-3-acetic acid and its derivatives can be oxidized by peroxidases to form radical species, which are cytotoxic and can lead to apoptosis and necrosis. researchgate.netnih.gov

In a study on Schiff base triazoles derived from Indole-3-acetic acid, the compounds' cytotoxic potential was assessed using the brine shrimp lethality assay, a preliminary screening method for antineoplastic activity. nih.govfrontiersin.org Several of the synthesized compounds demonstrated significant cytotoxicity. Specifically, compounds 5c , 5d , and 5f exhibited a 50% lethal concentration (LC50) of 5.7 µg/mL, indicating potent cytotoxic effects. nih.govfrontiersin.org The same study also investigated the compounds' ability to inhibit protein kinases, a key target in cancer therapy. Derivatives 5a , 5b , and 5g showed notable protein kinase inhibitory potential. frontiersin.orgresearchgate.net

Table 3: Cytotoxic Activity of Indole-Triazole Schiff Base Derivatives

Compound Cytotoxic Activity (LC50 in µg/mL)
Derivative 5c 5.7 nih.gov
Derivative 5d 5.7 nih.gov

| Derivative 5f | 5.7 nih.gov |

Antioxidant Activities and Biochemical Mechanisms

A series of Schiff base triazoles derived from Indole-3-acetic acid have been synthesized and evaluated for their antioxidant potential. nih.gov The antioxidant capacity of these compounds is influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov

Compounds featuring hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene ring demonstrated notable reducing power, which is a key indicator of antioxidant activity. nih.gov Specifically, a compound with a methoxy group at the third position of the benzene ring (Compound 5b) exhibited significant antioxidant potential in total antioxidant capacity (TAC) and total reducing power (TRP) assays. nih.gov This same compound was also the most active in a free radical scavenging assay, showing 32% inhibition at a concentration of 50 μg/mL. nih.gov Another compound with a hydroxy group at the third position (Compound 5a) also showed good antioxidant potential. nih.gov However, moving the hydroxy group from the third to the fourth position on the benzaldehyde (B42025) ring resulted in a significant decrease in reducing potential. nih.gov

In studies on indole-3-acetic acid (IAA) itself, it has been shown to attenuate oxidative stress in various cell types. For instance, in human dental pulp stem cells damaged by hydrogen peroxide (H2O2), IAA treatment mitigated cytotoxicity. nih.gov The protective effect of IAA is mediated through the AKT signaling pathway and involves the increased expression of the transcription factor Nrf2 and its downstream target, heme oxygenase 1 (HO-1). nih.gov

Table 1: Antioxidant Activity of Schiff Base Triazoles Derived from Indole-3-Acetic Acid

Compound ID Substituent on Benzene Ring Antioxidant Potential Key Findings
5a 3-hydroxy Good Exhibited good reducing power. nih.gov
5b 3-methoxy Good Showed good total antioxidant capacity and total reducing power. nih.gov Achieved 32% inhibition in a free radical scavenging assay at 50 μg/mL. nih.gov
Not specified 4-hydroxy Reduced Significant loss in reducing potential compared to the 3-hydroxy substituted compound. nih.gov

Enzyme Inhibition Studies

The same series of Schiff base triazoles derived from Indole-3-acetic acid were also screened for their enzyme inhibitory potential, specifically against protein kinases. nih.gov In a protein kinase inhibition assay, three of the synthesized compounds (5a, 5b, and 5g) demonstrated inhibitory activity. nih.gov The zones of inhibition were reported as 7.5-10.5 mm for the bald zone and 6-7.5 mm for the clear zone, indicating their potential to interfere with protein kinase function. nih.gov

Indole-3-acetic acid (IAA) itself has been identified as a physiological inhibitor of the Target of Rapamycin Complex 1 (TORC1), a central regulator of eukaryotic cell growth, in yeast. Biochemical analyses have demonstrated that IAA inhibits TORC1 both in vivo and in vitro. nih.gov

Furthermore, the oxidative decarboxylation of IAA by plant peroxidases is a significant degradation pathway that controls IAA levels in vivo. nih.gov Studies on horseradish and tobacco peroxidases have provided evidence for a ternary complex involving the peroxidase, IAA, and oxygen, which is a key intermediate in the oxidative cycle. nih.gov

Table 2: Protein Kinase Inhibition by Schiff Base Triazoles Derived from Indole-3-Acetic Acid

Compound ID Inhibition Zone (Bald) Inhibition Zone (Clear)
5a 7.5-10.5 mm 6-7.5 mm
5b 7.5-10.5 mm 6-7.5 mm
5g 7.5-10.5 mm 6-7.5 mm

Molecular Targets and Signaling Pathways

Serotonin (B10506) Receptor (5-HT) Subtype Interactions

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are crucial in both the central and peripheral nervous systems. wikipedia.org They are activated by the neurotransmitter serotonin and are involved in a wide array of biological and neurological processes. wikipedia.org The 5-HT receptors are divided into seven families (5-HT1 to 5-HT7), with multiple subtypes within each family. mdpi.com

While direct studies on the interaction of this compound with serotonin receptors are not available, the indole core is a common feature in many serotonin receptor ligands. For instance, serotonin itself is an indole derivative. The interaction of ligands with 5-HT receptors is complex. The primary amino group of serotonin, for example, interacts with the conserved Asp3.32(155) in transmembrane helix 3 of the 5-HT2A receptor. nih.gov Computational models also suggest a hydrogen bond formation between the same functional group of serotonin and the side chain of Ser3.36(159). nih.gov However, for other ligands like lysergic acid diethylamide (LSD), where the amine nitrogen is part of a heterocyclic structure, the interaction is primarily with the aspartate residue due to steric hindrance. nih.gov

The various 5-HT receptor subtypes are coupled to different signaling pathways. For example, the 5-HT1 and 5-HT5A receptors couple to Gαi/o proteins, which leads to the inhibition of adenylate cyclase and a decrease in cellular cAMP levels. reactome.org

Auxin Receptor Complex Binding

In plants, the perception of the hormone auxin, of which indole-3-acetic acid (IAA) is the most common form, involves the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. mdpi.comnih.gov These proteins act as auxin co-receptors, and in the presence of auxin, they mediate the ubiquitination and subsequent degradation of Auxin/Indole-3-acetic acid (Aux/IAA) transcriptional repressors. nih.govnih.gov

Mutations in the TIR1 auxin receptor can alter its affinity for Aux/IAA proteins, leading to changes in auxin sensitivity. nih.gov For example, specific mutations in the leucine-rich repeat domain of TIR1 have been shown to increase its affinity for the degron motif of Aux/IAAs, enhancing the activity of the SCF(TIR1) complex and leading to faster degradation of Aux/IAA proteins. nih.gov This results in increased transcription of auxin-responsive genes and an auxin-hypersensitive phenotype in plants. nih.gov

Interestingly, sequences outside the core degron motif in Aux/IAA proteins, termed "rate motifs," can also influence the rate of their degradation without necessarily altering their binding affinity to TIR1. nih.gov

Modulation of Gene Expression

Indole-3-acetic acid (IAA) and its derivatives can significantly modulate gene expression in both plants and microorganisms. In plants, the overexpression of certain Aux/IAA genes, such as TrIAA27 in white clover, can enhance biomass, drought, and salt tolerance by modulating hormone levels and the expression of downstream genes. mdpi.com The Aux/IAA proteins act as repressors by binding to auxin response factors (ARFs), thereby inhibiting the transcription of auxin-responsive genes. mdpi.com The presence of auxin triggers the degradation of Aux/IAA proteins, releasing the ARFs to activate gene expression. mdpi.com

In the plant pathogen Pseudomonas syringae, IAA has been shown to regulate the expression of a large number of genes. A global transcriptomic analysis revealed that IAA represses the expression of genes involved in the type III secretion system and motility, while promoting the expression of several transcriptional regulators and stress-response genes. nih.gov Similarly, in the rhizobacterium Serratia plymuthica, a deficiency in IAA synthesis leads to significant global transcriptional changes, particularly in gene clusters related to aromatic acid metabolism. nih.govnih.gov

The protective effects of IAA against oxidative stress in human dental pulp stem cells are also linked to the modulation of gene expression, specifically the upregulation of the transcription factor Nrf2 and its target gene, heme oxygenase 1 (HO-1). nih.gov

Elucidation of Molecular Mechanisms

The molecular mechanisms through which indole-3-acetic acid (IAA) and its analogs exert their effects are multifaceted. In the context of its antioxidant activity in mammalian cells, IAA has been shown to work by neutralizing free radicals and inducing the expression of protective enzymes like heme oxygenase-1 (HO-1) via the AKT signaling pathway and upregulation of the Nrf2 transcription factor. nih.gov

In the realm of enzyme inhibition, IAA acts as a physiological inhibitor of the TORC1 complex in yeast, a key regulator of cell growth. nih.gov The oxidative degradation of IAA by plant peroxidases is another well-studied mechanism that controls its levels in plants. This process involves the formation of a ternary complex between the enzyme, IAA, and oxygen, leading to the oxidative decarboxylation of IAA. nih.gov

The regulation of gene expression by IAA is a central mechanism of its action as a plant hormone. This is primarily achieved through the TIR1/AFB receptor system, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes. nih.govnih.govbohrium.com The specificity and dynamics of this response are fine-tuned by the varying affinities between different TIR1/AFB and Aux/IAA proteins, as well as by "rate motifs" within the Aux/IAA proteins themselves that modulate their degradation speed. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Triazole Moiety on Biological Activities

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry, known for conferring a wide range of biological activities. pensoft.net This five-membered heterocyclic ring, containing three nitrogen atoms, is metabolically stable and can engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, with biological targets. pensoft.net The incorporation of a 1,2,4-triazole moiety into other molecular scaffolds often leads to compounds with significant therapeutic potential, including antimicrobial, antifungal, and anticancer activities. pensoft.netnih.gov

Influence of Indole (B1671886) Ring Substitutions

Modifications to the indole ring of triazole-indole conjugates have a significant impact on their biological activity. The position and nature of substituents on the indole nucleus can dramatically alter the compound's potency and spectrum of action.

Research has consistently shown that the presence of a free N-H group in the indole ring is often essential for significant antibacterial activity against certain strains like K. pneumoniae, E. coli, and P. aeruginosa. nih.gov Furthermore, the introduction of various substituents at different positions on the indole ring has been a key strategy in optimizing the antifungal and antibacterial properties of these compounds.

Specifically, the introduction of halogen atoms (e.g., fluorine, chlorine, bromine) to the indole ring has been shown to have a favorable effect on antifungal activity. koreascience.kr The position of the halogen is also critical. For example, in a series of voriconazole (B182144) analogues, chloro-substituted derivatives at the 4-, 5-, 6-, and 7-positions of the indole ring were all more potent than the unsubstituted parent compound against C. albicans. koreascience.kr Higher lipophilicity conferred by halogen groups may contribute to this enhanced activity against yeast fungi. researchgate.netkoreascience.kr Bulky substituents, however, tend to diminish the antifungal activity. koreascience.kr

The introduction of a cyano group at the 5-, 6-, or 7-position of the indole ring has also been found to contribute favorably to antifungal activity. koreascience.kr In contrast, replacing halogen groups with a heteroatom on the 5-position of the indole ring resulted in poor activity. koreascience.kr These findings underscore the importance of both the type and placement of substituents on the indole scaffold for tailoring the biological profile of triazolomethylindole-3-acetic acid analogues.

Indole Ring Substitution Impact on Biological Activity Reference(s)
Unsubstituted N-HEssential for antibacterial activity against specific strains. nih.gov
Halogen (F, Cl, Br)Generally enhances antifungal activity. koreascience.kr
Chloro at position 4, 5, 6, or 7Increased potency against C. albicans. koreascience.kr
Cyano at position 5, 6, or 7Favorable for antifungal activity. koreascience.kr
Bulky substituentsTends to decrease antifungal activity. koreascience.kr
Heteroatom at position 5Resulted in poor antifungal activity. koreascience.kr

Role of the Acetic Acid Side Chain

The acetic acid side chain at the 3-position of the indole ring is a defining feature of this compound, directly linking it to the well-known phytohormone indole-3-acetic acid (IAA). IAA is the most abundant natural auxin in plants, playing a pivotal role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation. nih.govmdpi.com In microorganisms, IAA also serves as an important signaling molecule that can regulate their own growth and mediate interactions with host plants. nih.govmdpi.com

The biological activity of IAA is intrinsically tied to its carboxylic acid group. This functional group is crucial for its hormonal activity, allowing it to bind to specific receptor proteins in the plant cell nucleus. nih.gov The removal or significant alteration of the carboxyl and amino groups from the α-carbon of the tryptophan precursor is a key step in the biosynthesis of IAA in bacteria. nih.gov

Given this, the acetic acid side chain of this compound is presumed to be a critical determinant of its biological function, particularly in plant-related applications. It is likely essential for receptor binding and initiating the downstream signaling cascade that leads to a physiological response. Any modification to this side chain, such as altering its length, acidity, or replacing the carboxylic acid group entirely, would be expected to have a profound effect on the molecule's activity, potentially altering its potency, selectivity, and even its mode of action.

Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its efficacy, selectivity, pharmacokinetic properties, or to reduce toxicity, while retaining the desired biological activity. nih.gov This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. For a molecule like this compound, bioisosteric replacements can be considered for the triazole ring, the indole nucleus, and the carboxylic acid function.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a target for bioisosteric replacement to overcome issues like poor membrane permeability, metabolic instability, and potential toxicity. nih.govresearchgate.net The most common and well-studied bioisostere for a carboxylic acid is the 5-substituted 1H-tetrazole ring, which has a similar pKa and can mimic the hydrogen bonding interactions of the carboxylate. drughunter.comcambridgemedchemconsulting.com Other acidic heterocycles such as 5-oxo-1,2,4-oxadiazole, 5-oxo-1,2,4-thiadiazole, and hydroxamic acids have also been successfully employed as carboxylic acid surrogates. researchgate.netnih.gov Replacing the carboxylic acid in this compound with one of these groups could potentially modulate its acidity, lipophilicity, and metabolic fate.

Triazole Bioisosteres: The triazole ring itself can act as a bioisostere for other functional groups, most notably the amide bond, due to its ability to mimic the topological and electronic features. researchgate.netunimore.it It is also considered a bioisostere for ester and other heterocyclic rings. nih.gov In the context of modifying the parent compound, one might consider replacing the 1,2,4-triazole with other five-membered heterocycles like oxadiazoles, thiadiazoles, or even its isomeric form, 1,2,3-triazole, to fine-tune electronic properties and hydrogen bonding capabilities. researchgate.net

Indole Bioisosteres: The indole nucleus is a privileged scaffold in many biologically active compounds. However, bioisosteric replacement can be a valuable tool to explore new chemical space or circumvent metabolic liabilities. nih.gov Indazole has been successfully used as a bioisostere for indole, as it can maintain similar biological activity. acs.org Other potential replacements for the indole ring include benzofuran, benzothiophene, and other fused heterocyclic systems that can mimic its size, shape, and electronic distribution. mdpi.comresearchgate.net

Original Moiety Potential Bioisosteric Replacement(s) Rationale for Replacement Reference(s)
Carboxylic Acid1H-Tetrazole, 5-oxo-1,2,4-oxadiazole, Acyl sulfonamidesImprove metabolic stability, permeability, and modify acidity. drughunter.comcambridgemedchemconsulting.comnih.gov
1,2,4-Triazole1,2,3-Triazole, Oxadiazole, ThiadiazoleModulate electronic properties and hydrogen bonding capacity. researchgate.netunimore.it
IndoleIndazole, Benzofuran, BenzothiopheneAlter metabolic profile, explore new interactions with target. nih.govacs.orgresearchgate.net

Computational and Modeling Studies

Molecular Docking Analyses of Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of auxin analogs like Triazolomethylindole-3-acetic Acid, docking studies are crucial for understanding their interaction with auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein.

Docking analyses have shown that the indole-3-acetic acid (IAA) moiety of auxin analogs is a critical component for binding within the auxin-binding pocket of the TIR1 receptor. pensoft.net The orientation of the alkyl chain of these probes is typically directed towards the Aux/IAA-binding cavity. pensoft.net For auxinole (B1665333), a related compound, molecular docking calculations have predicted its binding pose within the TIR1 receptor. These studies suggest that the phenyl ring of auxinole likely engages in π-π stacking interactions with the Phenylalanine-82 (Phe82) residue of TIR1, which is a key interaction for high-affinity binding. unicamp.br

A novel computational method known as tomographic docking has been introduced to better understand the binding process of auxins to the deep pocket of the TIR1 receptor. youtube.comfrontiersin.org This method analyzes the interactions in a stepwise manner as the ligand descends into the binding cavity. frontiersin.org It suggests a three-step mechanism for binding: engagement with a niche in the back wall of the pocket, interaction with a molecular filter that controls further descent, and final binding at the base of the pocket. frontiersin.org This detailed analysis helps in distinguishing between active binders and non-binders and is instrumental in designing receptor-specific compounds. youtube.comfrontiersin.org

Table 1: Key Interactions in Molecular Docking of Auxin Analogs with TIR1 Receptor This table is interactive. You can sort and filter the data.

Interacting Ligand Moiety Receptor Residue/Region Type of Interaction Significance
Indole-3-acetic acid (IAA) moiety TIR1 auxin-binding pocket Multiple interactions Essential for initial recognition and binding
Phenyl ring (of auxinole) Phe82 π-π stacking Contributes to high-affinity binding
Alkyl chain Aux/IAA-binding cavity Van der Waals forces Influences co-receptor interaction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on related indole (B1671886) acetic acid derivatives and triazole-containing compounds provide valuable insights into the structural features governing their activity.

QSAR studies on 1H-indole-3-acetic acid derivatives with auxin activity have been performed using methods like Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), Partial Least Squares Regression (PLS), and Multiple Linear Regression (MLR). unicamp.br These models aim to predict the optimal and half-optimal concentrations for biological effects, such as coleoptile elongation. unicamp.br The descriptors used in these models often include electronic, steric, and hydrophobic parameters, highlighting the importance of these properties for activity. For instance, in a study of indomethacin (B1671933) derivatives, a QSAR model suggested that substituents with a lower index of refraction and less electronegative groups were favorable for activity. nih.gov

For triazole derivatives, QSAR models have been developed to predict various biological activities, including antifungal, antibiotic, and enzyme inhibitory effects. mdpi.comresearchgate.net These models often identify topological, quantum chemical, and physicochemical descriptors as being significant for activity. mdpi.com For example, a QSAR study on 1,2,3-triazole derivatives as aromatase inhibitors found that ligand efficiency, atomic net charges, and the partition coefficient (log P) were important factors controlling inhibitory activity. dergipark.org.tr Such findings underscore the utility of QSAR in identifying critical structural attributes for the design of more potent and selective compounds.

Table 2: Common Descriptors Used in QSAR Models of Indole and Triazole Derivatives This table is interactive. You can sort and filter the data.

Descriptor Type Examples Relevance to Activity
Topological Randić molecular profile, Connectivity indices Describes molecular size, shape, and branching
Electronic Atomic net charges, Electronegativity Influences electrostatic interactions and reactivity
Physicochemical Log P, Molar refractivity Relates to hydrophobicity, transport, and binding
Quantum Chemical HOMO/LUMO energies Pertains to chemical reactivity and stability

In Silico Assessment of Biological Properties

In silico assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as drug-likeness, is a critical step in the early stages of drug discovery and development. These computational predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

For derivatives of indole-3-acetic acid containing a triazole moiety, in silico studies are employed to predict their drug-like characteristics. frontiersin.org Web-based tools like SwissADME are frequently used for this purpose. frontiersin.orgnih.gov These tools calculate a range of physicochemical properties and evaluate them against established criteria for drug-likeness, such as Lipinski's Rule of Five. frontiersin.org A study on Schiff base triazoles derived from indole-3-acetic acid demonstrated that these compounds exhibited drug-like nature by adhering to Lipinski's rules. frontiersin.org

Table 3: Predicted In Silico Properties for Indole-Triazole Derivatives This table is interactive. You can sort and filter the data.

Property Predicted Outcome Implication
Lipinski's Rule of Five Compliance Good oral bioavailability potential
GI Absorption High Suitable for oral administration
BBB Permeation Variable Influences potential for CNS activity
P-glycoprotein Substrate Non-substrate Reduced likelihood of efflux-mediated resistance
CYP Isoenzyme Inhibition Variable Potential for drug-drug interactions

Future Research Directions and Unexplored Avenues

Development of Novel Triazolomethylindole-3-acetic Acid Derivatives

A primary direction for future research lies in the rational design and synthesis of new derivatives of this compound to enhance or modify its biological activity. Building upon initial synthetic strategies, which have successfully produced Schiff base triazoles from an indole-3-acetic acid precursor, researchers can explore a wide range of chemical modifications. nih.gov The process often begins with the conversion of indole-3-acetic acid into a key triazole intermediate, which can then be reacted with various aldehydes or other reagents to create a library of novel compounds. nih.gov

Future synthetic efforts could focus on:

Substitution Patterns: Introducing different functional groups onto the benzaldehyde (B42025) ring of the Schiff base derivatives or directly onto the indole (B1671886) or triazole rings could significantly influence activity.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties to enhance potency or modulate pharmacokinetic properties.

Hybrid Molecules: Fusing the this compound scaffold with other pharmacologically active moieties to create hybrid compounds with dual or synergistic activities.

Research has shown that derivatives of related structures, such as pyrazolyl-s-triazines, exhibit a range of cytotoxic activities against various cancer cell lines, indicating the potential for discovering potent agents through such synthetic diversification. nih.gov The evaluation of these new derivatives would extend beyond the initial antibacterial and cytotoxic screenings to include a broader array of biological targets. nih.gov

A study on Schiff base triazoles derived from Indole-3-acetic acid yielded several compounds with notable biological activities. nih.gov The findings from this research highlight the potential for developing derivatives with specific applications.

Table 1: Biological Activity of Synthesized Schiff Base Triazole Derivatives (5a-5g)

This table is interactive. You can sort and filter the data.

CompoundAntioxidant Potential (%FRSA at 50 μg/mL)Antibacterial MIC (μg/mL)Cytotoxicity LC50 (μg/mL)Protein Kinase Inhibition (Zone of Inhibition)
5a ---7.5–10.5 mm (bald), 6–7.5 mm (clear)
5b 32%--7.5–10.5 mm (bald), 6–7.5 mm (clear)
5c --5.7-
5d --5.7-
5e -3.12 (for P. aeruginosa)--
5f -3.12 (for K. pneumoniae)5.7-
5g ---7.5–10.5 mm (bald), 6–7.5 mm (clear)

Source: Adapted from research on Indole acetic acid-based tri-azo moieties. nih.gov

Advanced Mechanistic Elucidation in Complex Biological Systems

Understanding how and why this compound and its derivatives exert their biological effects is a critical future challenge. While initial screenings can identify activity, advanced mechanistic studies are required to pinpoint molecular targets and signaling pathways. The natural counterpart, IAA, is known to be a multifaceted signaling molecule in both plants and mammals, suggesting that its triazole derivatives may also have complex mechanisms of action. nih.gov

Future research should employ a range of advanced techniques:

Target Identification: Utilizing methods like affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to identify specific protein binding partners.

Pathway Analysis: Investigating the impact of these compounds on key signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which is known to be modulated by IAA and its metabolites. nih.gov

Biophysical Techniques: Using tools like Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of interactions between the compounds and their molecular targets, as has been done to study the regulation of IAA biosynthesis. nih.gov

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the compounds bound to their targets, providing a precise understanding of the interaction at the atomic level.

These sophisticated approaches will move the research beyond phenotypic observations to a detailed, molecular-level understanding, which is essential for optimizing the compounds for any potential therapeutic or biotechnological application.

Exploration of New Non-Human Biological Applications

While initial studies have focused on antimicrobial and cytotoxic properties, the structural similarity to indole-3-acetic acid (IAA) strongly suggests a wealth of unexplored applications in non-human biological systems, particularly in agriculture and biotechnology. nih.govpomais.com

Agricultural Applications: IAA is a cornerstone of modern agriculture, used extensively to promote root formation in cuttings, enhance fruit development, and improve stress resilience in crops. pomais.com Future research should investigate whether this compound derivatives can offer enhanced or novel benefits, such as:

Improved Rooting Agents: Testing the efficacy of these compounds in promoting adventitious root formation in horticultural and agricultural crops.

Microbial Interactions: Exploring their influence on the rhizosphere microbiome, as IAA is a key signal molecule in plant-microbe interactions. nih.govnih.gov

Biotechnological Applications: The influence of IAA on microorganisms suggests another promising avenue. A recent study demonstrated that exogenous IAA can significantly boost the biomass and production of valuable metabolites, such as pigments, amino acids, and fatty acids, in microalgae like Chlorella variabilis and Synechocystis sp. nih.gov This opens the possibility of using this compound derivatives as biostimulants in algal bioreactors to enhance the production of biofuels, aquaculture feed, or high-value biochemicals.

Table 2: Effect of Exogenous IAA on Microalgae Biomolecule Production

This table is interactive. You can sort and filter the data.

Microalgae StrainBiomoleculeFold IncreasePotential Application
Synechocystis sp.Total Amino Acids1.55High-protein feed, supplements
Synechocystis sp.Total Fatty Acids1.92Biofuel precursors, omega-3s
Chlorella variabilisTotal Amino Acids1.42High-protein feed, supplements
Chlorella variabilisTotal Fatty Acids2.16Biofuel precursors, omega-3s

Source: Adapted from research on the effects of Indole-3-acetic Acid on microalgae. nih.gov

Integration of Systems Biology Approaches

To fully comprehend the global biological impact of this compound and its derivatives, future research must integrate systems biology approaches. Rather than focusing on a single target or pathway, 'omics' technologies allow for a holistic view of the cellular response to a given compound.

Key systems biology approaches include:

Transcriptomics (RNA-Seq): To analyze how these compounds alter the gene expression profile of a cell or organism, revealing the full suite of affected biological processes. This has been used to study global transcriptional changes resulting from IAA deficiency. nih.gov

Proteomics and Metabolomics: To measure changes in the entire set of proteins and small-molecule metabolites, respectively. This can provide direct insights into the functional consequences of the compound's activity and help identify biomarkers of exposure or effect.

Multi-Omics Integration: The most powerful approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov Advanced computational tools and algorithms, such as Bayesian network models, can be used to construct interaction networks that reveal complex, cross-layer relationships and identify functional clusters associated with the compound's effects. researchgate.net

The integration of multi-omics data has proven invaluable in diverse fields, from understanding microbial communities to identifying novel cancer biomarkers. nih.govnih.gov Applying this strategy to this compound research would generate comprehensive, hypothesis-driving datasets, accelerating the discovery of its mechanisms and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Triazolomethylindole-3-acetic Acid, and how do reaction conditions influence yield?

  • The compound is synthesized via condensation reactions between triazole derivatives and indole-3-acetic acid precursors. For example, 3-formyl-1H-indole-2-carboxylic acid can react with triazole derivatives under acidic conditions (e.g., acetic acid with sodium acetate) at reflux temperatures (2–5 hours) . Optimization of molar ratios (e.g., 1.0–1.1 equivalents of reactants) and purification via recrystallization (acetic acid) are critical for high purity (>95%) .

Q. What analytical methods are recommended for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the triazole-methyl-indole linkage and acetic acid moiety.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard.
  • Physical Properties : Melting point analysis (mp) and Fourier-transform infrared spectroscopy (FT-IR) for functional group identification (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound?

  • Although classified as low hazard (NFPA/HMIS ratings: Health=0, Fire=0, Reactivity=0), standard precautions apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in a cool, dry environment (<25°C) away from oxidizers .
  • Spill Management : Mechanically collect solids and avoid environmental discharge .

Advanced Research Questions

Q. How can researchers resolve contradictions between its low hazard classification and undocumented toxicological risks?

  • Despite its "non-hazardous" GHS classification, full toxicological profiling is absent. Mitigation strategies include:

  • In vitro assays : Screen for cytotoxicity (e.g., MTT assay) in human cell lines (e.g., HEK-293).
  • Ecotoxicity Studies : Evaluate biodegradability (OECD 301) and bioaccumulation potential (logP = 1.5–2.0 predicted) .
  • Contingency Protocols : Monitor for unexpected sensitization or reproductive toxicity in longitudinal studies .

Q. What strategies optimize the stability of this compound in aqueous biological assays?

  • pH Control : Stabilize the acetic acid moiety by maintaining pH 6–7 (phosphate buffer).
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the indole ring.
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidation during cell culture experiments .

Q. How does structural modification of the triazole or indole moieties affect biological activity?

  • Triazole Substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) enhances metabolic stability but may reduce solubility.
  • Indole Modifications : Methylation at the 2-position (e.g., 2-methylindole-3-acetic acid) alters receptor binding affinity in plant hormone studies .
  • Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins .

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